4-Hydroxy-6-nitro-3-quinolinecarboxylic acid
Overview
Description
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid is a quinoline derivative with the molecular formula C10H6N2O5 and a molecular weight of 234.17 g/mol This compound is known for its unique chemical structure, which includes a hydroxyl group at the 4-position, a nitro group at the 6-position, and a carboxylic acid group at the 3-position of the quinoline ring
Preparation Methods
The synthesis of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid typically involves the nitration of 4-hydroxyquinoline-3-carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The carboxylic acid group at the 3-position can undergo esterification or amidation reactions. Reagents such as alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide can be used for these transformations.
The major products formed from these reactions include quinone derivatives, aminoquinolinecarboxylic acids, and various esters or amides of the original compound .
Scientific Research Applications
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, affecting their function. The compound’s ability to inhibit specific enzymes and disrupt biological pathways is a key aspect of its mechanism of action .
Comparison with Similar Compounds
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolinecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biomolecules.
4-Hydroxy-6-methylquinoline-3-carboxylic acid:
The presence of both the hydroxyl and nitro groups in this compound makes it unique and versatile for various research applications .
Properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-6-3-5(12(16)17)1-2-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEINHUJRQCZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189520 | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-22-0, 35973-24-1 | |
Record name | 1,4-Dihydro-6-nitro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52980-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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